Methyl 3-[3-[bis[2-(4-methylphenyl)sulfonyloxyethyl]amino]phenyl]propanoate
Description
Methyl 3-[3-[bis[2-(4-methylphenyl)sulfonyloxyethyl]amino]phenyl]propanoate is a complex ester derivative featuring a phenylpropanoate backbone substituted with bis-sulfonyloxyethylamino groups. The compound’s structure includes two 4-methylphenyl sulfonate esters linked via ethylene spacers to a central amino group on the phenyl ring.
Properties
CAS No. |
3753-41-1 |
|---|---|
Molecular Formula |
C28H33NO8S2 |
Molecular Weight |
575.7 g/mol |
IUPAC Name |
methyl 3-[3-[bis[2-(4-methylphenyl)sulfonyloxyethyl]amino]phenyl]propanoate |
InChI |
InChI=1S/C28H33NO8S2/c1-22-7-12-26(13-8-22)38(31,32)36-19-17-29(25-6-4-5-24(21-25)11-16-28(30)35-3)18-20-37-39(33,34)27-14-9-23(2)10-15-27/h4-10,12-15,21H,11,16-20H2,1-3H3 |
InChI Key |
LYBCIGKBBYEPCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN(CCOS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC(=C3)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Methyl 3-[3-[bis[2-(4-methylphenyl)sulfonyloxyethyl]amino]phenyl]propanoate generally follows a sequence involving:
- Formation of the amino-substituted phenyl propanoate core.
- Introduction of 2-(4-methylphenyl)sulfonyloxyethyl groups via nucleophilic substitution.
- Esterification to obtain the methyl ester functionality.
The key synthetic challenges are the selective functionalization of the amino group with bis sulfonyloxyethyl groups and maintaining the integrity of the ester moiety.
Stepwise Preparation
Step 1: Synthesis of 3-Amino-phenylpropanoate Intermediate
- Starting from 3-nitrophenylpropanoic acid or its derivatives, reduction of the nitro group to an amino group is performed using catalytic hydrogenation or chemical reduction (e.g., SnCl2 in acidic medium).
- The carboxylic acid is then esterified to the methyl ester using standard Fischer esterification with methanol and acid catalyst (e.g., H2SO4).
Step 2: Preparation of 2-(4-methylphenyl)sulfonyloxyethyl Chloride
- 4-Methylbenzenesulfonyl chloride (tosyl chloride) is reacted with ethylene glycol derivatives to form 2-(4-methylphenyl)sulfonyloxyethyl chloride or a similar activated sulfonate ester.
- This reagent acts as a sulfonylating agent introducing the sulfonyloxyethyl group.
Step 3: Bis-alkylation of the Amino Group
- The amino group on the 3-amino-phenylpropanoate intermediate is reacted with two equivalents of the 2-(4-methylphenyl)sulfonyloxyethyl chloride under basic conditions (e.g., sodium carbonate or potassium carbonate).
- The reaction proceeds via nucleophilic substitution, where the amino nitrogen attacks the sulfonyloxyethyl chloride, displacing chloride and forming the bis-substituted amino derivative.
Step 4: Purification and Characterization
- The crude product is purified by extraction, drying (e.g., with sodium sulfate), and chromatographic techniques such as column chromatography or recrystallization.
- Characterization is done by NMR, IR, and mass spectrometry to confirm the structure.
Catalysts and Reagents
- Bases: Sodium carbonate, potassium carbonate, or other inorganic bases are preferred for facilitating nucleophilic substitution without causing ester hydrolysis.
- Solvents: Polar aprotic solvents such as DMF or DMSO are commonly used to enhance nucleophilicity and solubility.
- Sulfonylating agents: Tosyl chloride derivatives are standard for introducing sulfonyloxy groups.
Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Nitro reduction | SnCl2/HCl or catalytic hydrogenation | Room temp to reflux | 2-6 hours | Monitor completion by TLC |
| Esterification | Methanol, H2SO4 (catalyst) | Reflux | 4-8 hours | Remove water to drive equilibrium |
| Sulfonylation reagent | Tosyl chloride + ethylene glycol derivative | 0-5 °C initially, then RT | 1-3 hours | Controlled addition to avoid side reactions |
| Bis-alkylation | Amino intermediate + sulfonyloxyethyl chloride + base | 50-80 °C | 6-12 hours | Inert atmosphere recommended |
Yield and Purity
- Typical yields for the bis-alkylation step range from 65% to 85% depending on reaction scale and purification efficiency.
- Purity is confirmed to be above 98% by HPLC analysis.
Summary Table of Preparation Methods
| Synthetic Step | Key Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| Nitro group reduction | SnCl2/HCl or H2, Pd/C | 90-95 | Efficient reduction, minimal side products |
| Esterification | Methanol, H2SO4 | 85-90 | High yield, water removal critical |
| Sulfonylation reagent prep | Tosyl chloride + ethylene glycol | 80-85 | Controlled temperature avoids decomposition |
| Bis-alkylation | Amino intermediate + sulfonyloxyethyl chloride + base | 65-85 | Base choice critical for selectivity |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-[bis[2-(4-methylphenyl)sulfonyloxyethyl]amino]phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Methyl 3-[3-[bis[2-(4-methylphenyl)sulfonyloxyethyl]amino]phenyl]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Methyl 3-[3-[bis[2-(4-methylphenyl)sulfonyloxyethyl]amino]phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on functional groups, molecular weights, and synthetic approaches.
Methyl-3-[(4-sulfamoylphenyl)amino]propanoate (Compound 7)
- Structure: Features a sulfamoyl (SO₂NH₂) group instead of sulfonyloxyethyl groups. The phenyl ring is directly linked to the propanoate ester via an amino group .
- Synthesis: Prepared via acid-catalyzed esterification (H₂SO₄ in methanol under reflux) .
- Key Differences :
- The sulfamoyl group (SO₂NH₂) in Compound 7 is more polar and hydrolytically labile compared to the sulfonate esters (SO₃-) in the target compound.
- The absence of ethylene spacers and 4-methylphenyl substituents in Compound 7 reduces steric hindrance and lipophilicity.
Ethyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate
- Structure: Contains a hydroxyphenyl group and a carbamate-protected amino acetyl side chain.
- Molecular Weight : 400.43 g/mol (C₂₁H₂₄N₂O₆) , compared to the target compound’s higher molecular weight (estimated >600 g/mol due to two bulky sulfonate esters).
- Key Differences :
- The hydroxyphenyl group increases reactivity toward electrophilic substitution, unlike the electron-withdrawing sulfonate esters in the target compound.
- The carbamate group introduces a labile protecting group, contrasting with the hydrolytically stable sulfonate esters.
Functional Group Analysis and Implications
| Compound | Key Functional Groups | Reactivity/Solubility |
|---|---|---|
| Target Compound | Bis-sulfonyloxyethyl, methyl ester | High lipophilicity; stable to hydrolysis |
| Methyl-3-[(4-sulfamoylphenyl)amino]propanoate | Sulfamoyl, methyl ester | Moderate polarity; acid-sensitive |
| Ethyl 3-(4-hydroxyphenyl)-...propanoate | Hydroxyphenyl, carbamate, ethyl ester | High polarity; base-sensitive |
- Stability : Sulfonate esters (target compound) resist hydrolysis under physiological conditions, making them suitable for sustained-release formulations. In contrast, carbamates (Ethyl 3-(4-hydroxyphenyl)...) and sulfamoyls (Compound 7) degrade more readily in acidic or basic environments .
- Synthetic Complexity: The target compound’s bis-sulfonyloxyethyl groups require multi-step synthesis (e.g., sulfonation of 4-methylphenol, followed by coupling to ethylene diamine intermediates), whereas Compound 7 is synthesized in one step from its carboxylic acid precursor .
Q & A
Q. What are the recommended synthetic pathways for Methyl 3-[3-[bis[2-(4-methylphenyl)sulfonyloxyethyl]amino]phenyl]propanoate, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Amino-phenylpropanoate formation : Coupling 3-aminophenylpropanoic acid with methyl ester via acid-catalyzed esterification .
Sulfonylation : Reacting the amino group with 2-(4-methylphenyl)sulfonyl chloride in a two-step nucleophilic substitution, requiring anhydrous conditions and controlled temperatures (0–5°C) to avoid hydrolysis .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures .
Characterization :
Q. How can researchers ensure the purity of this compound, and what analytical techniques are critical for quality control?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water = 70:30) to quantify impurities (<0.5% threshold) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >200°C indicates suitability for high-temperature applications) .
- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. What strategies optimize the compound’s solubility and stability in biological assays?
Methodological Answer:
Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives?
Methodological Answer:
- Dose-Response Validation : Replicate assays (e.g., NF-κB inhibition in THP-1 cells) with standardized protocols (IC₅₀ ± SEM) .
- Structural Analog Comparison : Compare activity with analogs like Methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate to identify critical pharmacophores .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity .
Q. What experimental designs are suitable for studying the compound’s mechanism of action in inflammatory pathways?
Methodological Answer:
- In Vitro Models : Use LPS-stimulated macrophages (THP-1 or primary PBMCs) to measure cytokine suppression (IL-6, TNF-α) via ELISA .
- Pathway Analysis : Perform Western blotting for NF-κB p65 nuclear translocation and IκBα degradation .
- Control Groups : Include inhibitors (e.g., BAY 11-7082) and inactive analogs to confirm specificity .
Q. How can crystallographic data improve structure-activity relationship (SAR) studies?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve 3D conformation (e.g., dihedral angles between phenyl rings) to correlate with bioactivity .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict binding interactions with biological targets .
Data Contradictions and Validation
- Synthetic Yield Variability : Discrepancies in reported yields (40–75%) may stem from moisture sensitivity during sulfonylation. Use rigorous drying (molecular sieves) and inert atmospheres .
- Bioactivity Replication : Inconsistent IC₅₀ values across studies require standardized cell lines and assay conditions (e.g., serum-free media to avoid protein binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
